ETHYL 4-({[4-(3-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a benzoate ester, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(3-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the esterification of the benzoate. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl group is introduced to the piperidine ring.
Esterification: The final step involves the esterification of the benzoate group using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(3-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the piperidine and methoxyphenyl groups.
4-(3-Methoxyphenyl)piperidine: Contains the piperidine and methoxyphenyl groups but lacks the benzoate ester.
Ethyl 4-(piperidin-1-yl)benzoate: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
ethyl 4-[[4-(3-methoxyanilino)piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-3-28-21(26)16-7-9-17(10-8-16)24-22(29)25-13-11-18(12-14-25)23-19-5-4-6-20(15-19)27-2/h4-10,15,18,23H,3,11-14H2,1-2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHLJQFWANJUHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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